4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an oxan-4-yl group and a pyrimidin-2-yl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(pyrimidin-2-yl)piperazine: Shares the pyrimidin-2-yl piperazine moiety but lacks the oxan-4-yl group.
4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-2-enoic acid: Contains a similar pyrimidine structure but with different functional groups.
Uniqueness
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of the oxan-4-yl group and the pyrimidin-2-yl piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H22N6O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(oxan-4-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H22N6O/c1-4-18-17(19-5-1)23-8-6-22(7-9-23)16-12-15(20-13-21-16)14-2-10-24-11-3-14/h1,4-5,12-14H,2-3,6-11H2 |
InChI Key |
GECXCIZJFJIGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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